molecular formula C10H11BrClN B13077497 7-bromo-6-chloro-3,3-dimethyl-2,3-dihydro-1H-indole

7-bromo-6-chloro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13077497
M. Wt: 260.56 g/mol
InChI Key: GJYQZDFTCOYXCI-UHFFFAOYSA-N
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Description

7-bromo-6-chloro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and chlorine atoms in the structure of this compound adds to its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-6-chloro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethyl-2,3-dihydro-1H-indole.

    Halogenation: The introduction of bromine and chlorine atoms is achieved through halogenation reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a suitable catalyst, while chlorination can be achieved using chlorine (Cl2) under controlled conditions.

    Reaction Conditions: The halogenation reactions are typically conducted under controlled temperature and pressure conditions to ensure selective substitution at the desired positions on the indole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-bromo-6-chloro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives with varying oxidation states.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

7-bromo-6-chloro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-bromo-6-chloro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its binding affinity to certain receptors and enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3,3-dimethyl-2,3-dihydro-1H-indole
  • 7-bromo-3,3-dimethyl-2,3-dihydro-1H-indole
  • 3,3-dimethyl-2,3-dihydro-1H-indole

Uniqueness

The uniqueness of 7-bromo-6-chloro-3,3-dimethyl-2,3-dihydro-1H-indole lies in the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and potential biological activities. This dual halogenation makes it a valuable compound for various research and industrial applications.

Biological Activity

7-Bromo-6-chloro-3,3-dimethyl-2,3-dihydro-1H-indole is a notable compound within the indole family, characterized by its unique halogen substitutions and dimethyl groups. This structure not only influences its chemical properties but also its biological activities, which have attracted significant attention in pharmaceutical research. The compound is recognized for its potential applications in various therapeutic areas, including anticancer, antiviral, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C10H11BrClNC_{10}H_{11}BrClN, with a molecular weight of approximately 251.56 g/mol. Its structural features include:

  • Bromine and Chlorine Substituents : Positioned at the 7 and 6 positions respectively.
  • Dimethyl Groups : Located at the 3 and 3 positions, contributing to steric hindrance and influencing reactivity.

This unique combination enhances both its chemical reactivity and biological activity compared to other indole derivatives .

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cell Viability Studies : In vitro assays against various cancer cell lines (e.g., MCF-7, A549) have shown significant antiproliferative effects. The compound demonstrated IC50 values in the sub-micromolar range, indicating potent cytotoxicity against these cell lines .
Cell LineIC50 (µM)Reference
MCF-7<0.5
A549<0.5

Antiviral Activity

The compound has also been studied for its antiviral properties. Research indicates that it may inhibit viral replication through mechanisms involving interference with viral entry or replication processes .

Anti-inflammatory Properties

In addition to its anticancer and antiviral activities, this compound has been evaluated for anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • DNA Intercalation : Studies utilizing ethidium bromide assays suggest that the compound can intercalate into DNA, disrupting replication and transcription processes.
  • ROS Generation : The induction of reactive oxygen species (ROS) has been implicated in its cytotoxic effects on cancer cells, leading to apoptosis via caspase activation .
  • Targeting Specific Proteins : Molecular docking studies indicate potential interactions with key proteins involved in cancer progression and viral replication .

Case Studies

A notable case study involved the synthesis of various indole derivatives alongside this compound to evaluate their biological profiles. The results indicated that this compound consistently exhibited superior activity compared to others tested against similar targets .

Properties

Molecular Formula

C10H11BrClN

Molecular Weight

260.56 g/mol

IUPAC Name

7-bromo-6-chloro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H11BrClN/c1-10(2)5-13-9-6(10)3-4-7(12)8(9)11/h3-4,13H,5H2,1-2H3

InChI Key

GJYQZDFTCOYXCI-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=CC(=C2Br)Cl)C

Origin of Product

United States

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